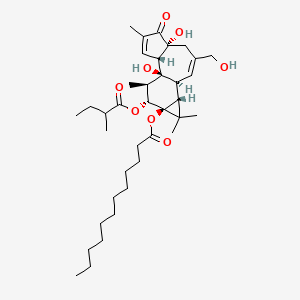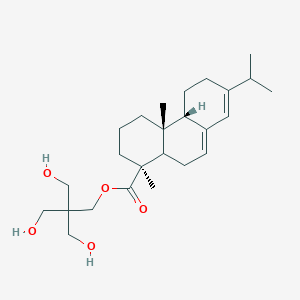
S-2-((4-(2,4-Xylyloxy)butyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WR 3336, also known as thiophanate-methyl, is a systemic fungicide widely used in agriculture to control a variety of fungal diseases in crops. It is particularly effective against diseases affecting turf, ornamental plants, and various fruits and vegetables. The compound exhibits both preventative and curative properties, making it a versatile tool in plant disease management .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophanate-methyl involves the reaction of methyl isocyanate with 1,2-bis(3-methoxycarbonyl-2-thioureido)benzene. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, thiophanate-methyl is produced through a multi-step process that includes the preparation of intermediate compounds, followed by their reaction with methyl isocyanate. The process is optimized for large-scale production, ensuring consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Thiophanate-methyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, thiophanate-methyl hydrolyzes to form carbendazim, which is the active fungicidal agent.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: Thiophanate-methyl can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under controlled temperature and pH conditions.
Major Products Formed:
Carbendazim: The primary active product formed through hydrolysis.
Oxidation Products: Various oxidized derivatives depending on the oxidizing agent used.
Substituted Derivatives: Products formed through nucleophilic substitution reactions.
Scientific Research Applications
Thiophanate-methyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of fungicidal action and the development of new fungicides.
Biology: Investigated for its effects on fungal cell structures and metabolic pathways.
Industry: Utilized in the development of agricultural products and formulations to enhance crop protection
Mechanism of Action
Thiophanate-methyl exerts its fungicidal effects by interfering with the fungal cell division process. The compound is converted to carbendazim, which binds to the β-tubulin protein in fungal cells, inhibiting the formation of microtubules. This disruption of microtubule assembly prevents proper chromosome segregation during cell division, leading to the death of the fungal cells. The molecular targets involved include β-tubulin and associated proteins in the microtubule assembly pathway .
Comparison with Similar Compounds
Carbendazim: The primary active metabolite of thiophanate-methyl, also used as a fungicide.
Benomyl: Another systemic fungicide with a similar mode of action, converted to carbendazim in plants.
Thiophanate-ethyl: A related compound with similar fungicidal properties but different chemical structure.
Uniqueness: Thiophanate-methyl is unique in its dual preventative and curative properties, making it highly effective in managing a wide range of fungal diseases. Its ability to be converted to carbendazim in plants enhances its fungicidal activity, providing long-lasting protection .
Properties
CAS No. |
21220-71-3 |
|---|---|
Molecular Formula |
C14H23NO4S2 |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
2,4-dimethyl-1-[4-(2-sulfosulfanylethylamino)butoxy]benzene |
InChI |
InChI=1S/C14H23NO4S2/c1-12-5-6-14(13(2)11-12)19-9-4-3-7-15-8-10-20-21(16,17)18/h5-6,11,15H,3-4,7-10H2,1-2H3,(H,16,17,18) |
InChI Key |
YFZCHLJLKYFZHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNCCSS(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


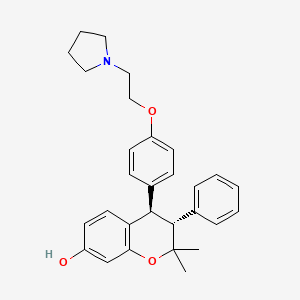
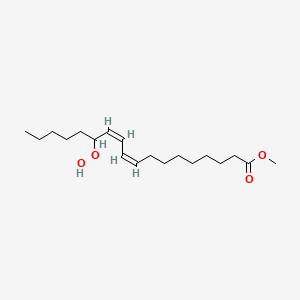
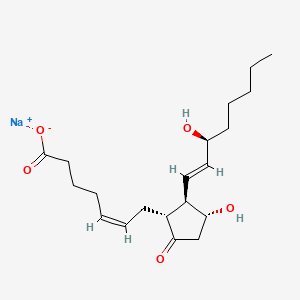

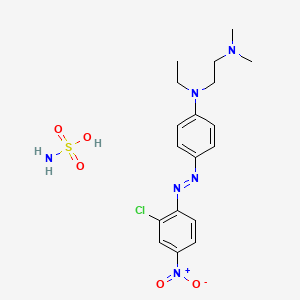
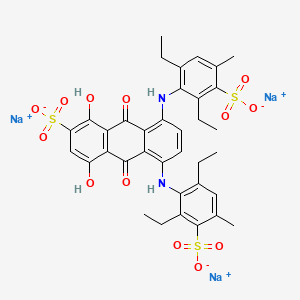
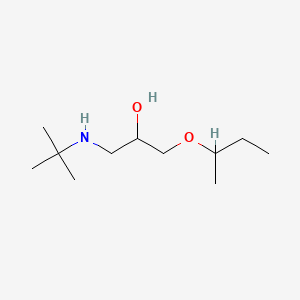
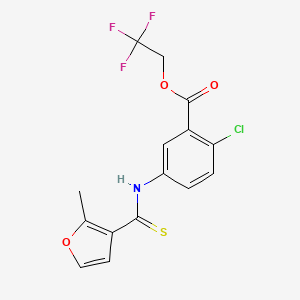
![4-[4-[5-[1-(4-Carboxyphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazole-4-ylidene]-1,3-pentadienyl]-5-hydroxy-3-methyl-1H-pyrazole-1-YL]benzoic acid](/img/structure/B12772584.png)

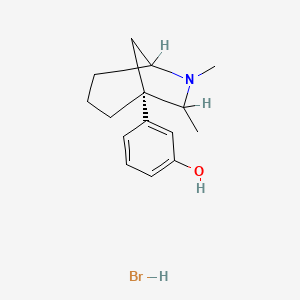
![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)
